molecular formula C16H14N2S B6417027 (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 142994-71-6

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B6417027
CAS No.: 142994-71-6
M. Wt: 266.4 g/mol
InChI Key: PEJFIJKXDWYKHM-WOJGMQOQSA-N
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Description

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a benzylideneamino group attached to a tetrahydrobenzo[b]thiophene ring system with a carbonitrile functional group

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets. The amino and nitrile groups could potentially form interactions with proteins or other biomolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. If it shows promising biological activity, it could be investigated as a potential drug candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of benzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylidene group.

Scientific Research Applications

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfonamide

Uniqueness

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and sulfonamide analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name

2-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFIJKXDWYKHM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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